N-(3,5-二氯苯基)-3-甲氧基萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

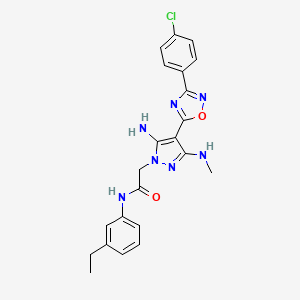

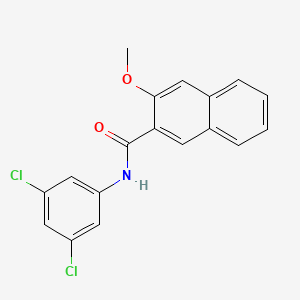

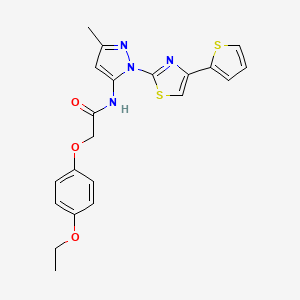

The compound "N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide" is a derivative of naphthalene carboxamide, which is a class of compounds that have been extensively studied for their potential antimicrobial and anti-invasive properties. These compounds have been synthesized and characterized with various substitutions on the phenyl and naphthalene rings, aiming to explore their biological activities and structure-activity relationships .

Synthesis Analysis

The synthesis of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides involves the condensation of appropriate carboxylic acid derivatives with different amines. The process typically includes the use of microwave-assisted synthesis, which enhances the reaction rates and yields . The synthesized compounds are then characterized using techniques such as IR spectroscopy, NMR spectroscopy, and in some cases, single-crystal X-ray diffraction to confirm their structures .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. Single-crystal X-ray diffraction studies have been conducted on some derivatives to determine their conformation and intramolecular interactions, such as hydrogen bonding, which can stabilize the molecule and affect its reactivity . The molecular surface analysis has also been performed to understand the steric and electronic factors contributing to the compounds' bioactivity .

Chemical Reactions Analysis

The chemical reactivity of naphthalene carboxamide derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of methoxy groups can lead to moderate photosynthetic electron transport (PET) inhibiting activity, which is a measure of the compound's ability to interfere with photosynthesis in plants . Additionally, acid-catalyzed ring-opening reactions of related compounds have been observed, leading to the formation of various products such as dibenzoxanthenes and diarylmethanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, such as lipophilicity, are important for their biological activity. These properties are often predicted using computational methods and can be correlated with experimental data such as chromatographic retention times. The lipophilicity, in particular, has been shown to have a strong correlation with PET-inhibiting activity, indicating that more lipophilic compounds may have better bioavailability and, consequently, enhanced biological effects .

科学研究应用

生物活性与分子分析

对萘甲酰胺的甲氧基化和甲基化衍生物的研究显示出显著的生物活性,尤其是作为抗侵袭剂。Michnová 等人(2019 年)进行的一项研究重点介绍了二十六种此类化合物的制备和表征,其中一些化合物对金黄色葡萄球菌、结核分枝杆菌和堪萨斯分枝杆菌的标准菌株和耐药菌株表现出有希望的抗菌活性。值得注意的是,还研究了这些化合物对菠菜叶绿体中光合电子传递的抑制作用,揭示了它们对细胞水平生物系统的潜在影响。该研究还深入研究了化合物的分子结构和亲脂性,使用比较分子表面分析来评估有助于其生物活性的电子和空间因素 (Michnová 等人,2019 年)。

光合抑制活性

对 N-(3,5-二氯苯基)-3-甲氧基萘-2-甲酰胺衍生物研究的另一个方面集中在其抑制植物中光合电子传递 (PET) 的能力上。Kos 等人(2021 年)制备了一组在苯胺环上双取代的化合物,证明了某些衍生物有效抑制菠菜叶绿体中的 PET。这项活动对于理解这些化合物潜在的除草剂应用至关重要,它提供了对其作用机制以及取代基位置和亲脂性重要性的见解 (Kos 等人,2021 年)。

合成与生物学评估

Goněc 等人(2015 年)对 3-羟基萘-2-羧酸的 N-烷氧基苯基苯胺的研究展示了它们的合成和针对各种细菌和分枝杆菌菌株的初步体外筛选。一些化合物表现出与氨苄青霉素和利福平等标准治疗相当或更好的抗菌和抗分枝杆菌活性。这项研究强调了这些衍生物在开发新的抗菌剂方面的潜力 (Goněc 等人,2015 年)。

半导体应用

探索生物活性之外的应用,Rashid (2018) 使用源自甲氧基萘的新型二苯胺二酸单体合成了聚酰胺,旨在用于半导体应用。合成的聚酰胺表现出高溶解性、强光致发光和有希望的用作半导体的性能,突出了萘甲酰胺衍生物在材料科学中的多功能性 (Rashid,2018 年)。

作用机制

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

It’s worth noting that similar compounds have been reported to exhibit their effects through various mechanisms, such as the suzuki–miyaura (sm) cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond, which could potentially alter the structure and function of the target molecules .

Biochemical Pathways

Similar compounds have been associated with various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of xenobiotics, including absorption, distribution, metabolism, and excretion, play a crucial role in determining their bioavailability and overall effect on the body .

Result of Action

Compounds with similar structures have been known to exhibit various pharmacological effects .

Action Environment

The action, efficacy, and stability of N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide can be influenced by various environmental factors. These may include the pH of the environment, temperature, presence of other molecules, and specific conditions within the body .

安全和危害

未来方向

属性

IUPAC Name |

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-7-12-5-3-2-4-11(12)6-16(17)18(22)21-15-9-13(19)8-14(20)10-15/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFCIXQRGUYRGGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC(=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dichlorophenyl)-3-methoxynaphthalene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B3012448.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)

![2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-4-yl]acetic acid, trifluoroacetic acid](/img/structure/B3012453.png)

![6-(2-Methoxyphenyl)-2-[1-(2-methylsulfonylbenzoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3012457.png)

![[2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3012461.png)

![2,2-Difluoro-N-pyridin-3-yl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B3012462.png)